molecular formula C20H28 B15328126 4,4-Di-tert-butylbiphenyl

4,4-Di-tert-butylbiphenyl

Cat. No.: B15328126
M. Wt: 268.4 g/mol
InChI Key: VUVGFTPMYJWXIG-UHFFFAOYSA-N
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Description

4,4-Di-tert-butylbiphenyl is an organic compound with the molecular formula C20H26. It consists of two benzene rings connected by a single bond, with each benzene ring substituted by a tert-butyl group at the para position. This compound is known for its stability and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Di-tert-butylbiphenyl can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of biphenyl with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4,4-Di-tert-butylbiphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Di-tert-butylbiphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Di-tert-butylbiphenyl involves its ability to accept electrons from lithium metal to form a radical anion. This radical anion is highly effective in the conversion of alkyl halides to alkyllithiums, which are important intermediates in organic synthesis. The compound’s tert-butyl groups provide steric hindrance, enhancing its stability and reactivity in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethylbiphenyl: Similar structure but with methyl groups instead of tert-butyl groups.

    4,4-Di-tert-butyl-1,1’-biphenyl: Another name for 4,4-Di-tert-butylbiphenyl.

    1-tert-Butyl-4-(4-tert-butylphenyl)benzene: A synonym for this compound.

Uniqueness

This compound is unique due to its high stability and reactivity, which are attributed to the presence of bulky tert-butyl groups. These groups provide steric protection, making the compound less prone to unwanted side reactions and enhancing its utility in various chemical processes .

Properties

Molecular Formula

C20H28

Molecular Weight

268.4 g/mol

IUPAC Name

5,5-ditert-butyl-2-phenylcyclohexa-1,3-diene

InChI

InChI=1S/C20H28/c1-18(2,3)20(19(4,5)6)14-12-17(13-15-20)16-10-8-7-9-11-16/h7-14H,15H2,1-6H3

InChI Key

VUVGFTPMYJWXIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1(CC=C(C=C1)C2=CC=CC=C2)C(C)(C)C

Origin of Product

United States

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